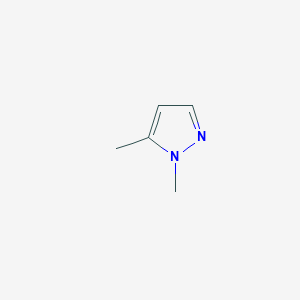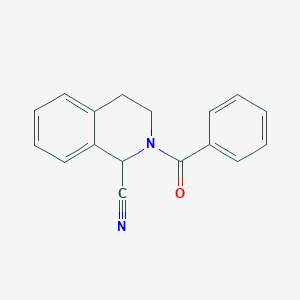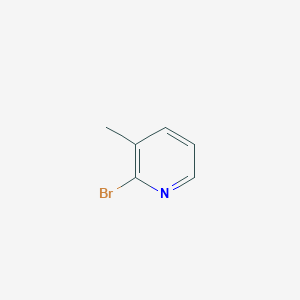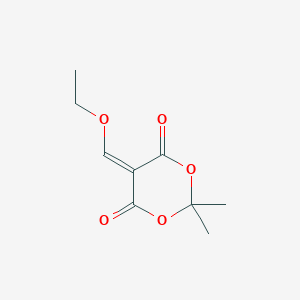
Benzyl-(2,3,4-trimethoxy-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl-(2,3,4-trimethoxy-benzyl)-amine” is a chemical compound. It’s related to 2,3,4-Trimethoxybenzyl alcohol , which is a trimethoxylated aromatic alcohol . This compound is used to introduce a benzyl group onto the 2′-OH of purine ribonucleoside .
Synthesis Analysis
The synthesis of related compounds involves taking 2, 3, 4-trimethoxy benzaldehyde and piperazine as raw materials and formic acid as a catalyst . The solvent is added in the 2, 3, 4-trimethoxy benzaldehyde and the piperazine for reaction . The solvent is then removed by steaming, and the pH value of the reaction liquid is adjusted to be 11-13 . Finally, reflux, acidification, and rotary steaming are carried out to obtain the final product .Molecular Structure Analysis
The molecular structure of the related compound 2,3,4-Trimethoxybenzyl alcohol has the formula C10H14O4 . Its molecular weight is 198.2158 .Physical And Chemical Properties Analysis
The related compound 2,3,4-Trimethoxybenzyl alcohol has a boiling point of 105 °C/25 mmHg (lit.) and a density of 1.151 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.532 (lit.) .Applications De Recherche Scientifique
Cardiovascular Treatment
Trimetazidine: is known to produce coronary vasodilation and decrease in myocardial oxygen consumption, which can be beneficial in treating cardiovascular conditions .
Anti-Ischemic Drug
It is used as a cytoprotective anti-ischemic drug recommended for stable angina pectoris, chorioretinal disturbances, and vertigo .
Anticonvulsant and Antioxidant
Trimetazidine: has demonstrated gastroprotective, hepatoprotective, anti-inflammatory, anti-nociceptive, and anti-apoptotic activities in various tissues .
Mécanisme D'action
Target of Action
Benzyl-(2,3,4-trimethoxy-benzyl)-amine, also known as Trimetazidine (TMZ), primarily targets the mitochondria in cells . It is known to improve mitochondrial functions by reducing the excessive release of reactive oxygen species (ROS) and inorganic phosphates .
Mode of Action
TMZ acts as a cytoprotective agent . It interacts with its targets (mitochondria) by shifting the metabolism from fatty acids to glucose, which requires less oxygen for energy production . This shift in metabolism helps to protect cells, particularly in the heart, from damage caused by low oxygen levels or ischemia .
Biochemical Pathways
TMZ affects the metabolic pathways involved in energy production. By promoting glucose metabolism over fatty acid metabolism, it reduces the oxygen demand of cells, particularly in ischemic conditions . This metabolic shift helps to maintain ATP production and preserve cellular function during periods of reduced oxygen availability .
Pharmacokinetics
It is known that tmz is administered orally and is used in the treatment of angina pectoris, chorioretinal disturbances, and vertigo .
Result of Action
The primary result of TMZ’s action is the protection of cells from ischemic injury. By shifting cellular metabolism towards glucose, TMZ helps to maintain energy production under conditions of reduced oxygen availability. This can help to prevent cell death and preserve tissue function .
Action Environment
The efficacy and stability of TMZ can be influenced by various environmental factors. For instance, the presence of ischemic conditions (low oxygen levels) can enhance the protective effects of TMZ . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-10-9-14(16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGEYFQNOYZCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2=CC=CC=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354344 |
Source


|
| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436086-80-5 |
Source


|
| Record name | Benzyl-(2,3,4-trimethoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

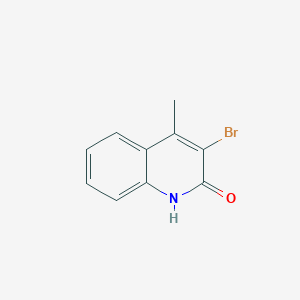
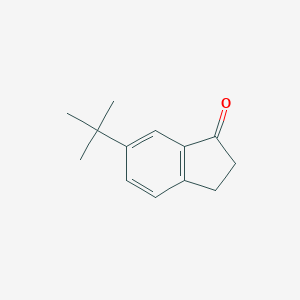

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
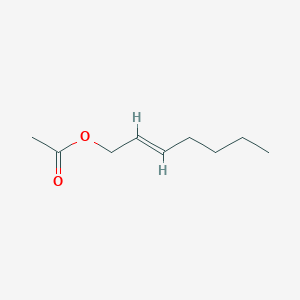
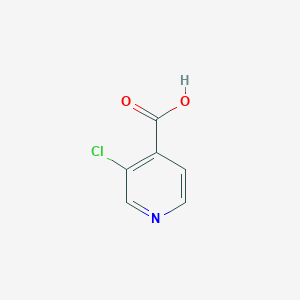
![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)
